5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
“5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide” is a chemical compound with the linear formula C16H12BrN3O . It is part of the pyrazole family, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide” consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The FT-IR and FT-Raman spectra of a similar compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, have been measured, providing some insight into the vibrational and electronic absorption spectral properties .Chemical Reactions Analysis
While specific chemical reactions involving “5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide” are not detailed in the literature, pyrazoles are known to participate in a variety of chemical reactions .Scientific Research Applications
Antileishmanial and Antimalarial Activities
- Specific Scientific Field : Pharmacology
- Summary of the Application : Compounds bearing the pyrazole moiety, such as “5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide”, are known for their diverse pharmacological effects. This includes potent antileishmanial and antimalarial activities .
- Methods of Application or Experimental Procedures : The compound is synthesized and its structure is verified using elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes : The synthesized pyrazole-bearing compounds have shown promising results in antileishmanial and antimalarial activities .
Future Directions
The future directions for research on “5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide” and similar compounds are vast, given their broad spectrum of biological activities and potential applications in medicinal chemistry . Further studies could focus on elucidating the specific synthesis methods, mechanisms of action, and safety profiles of these compounds.
properties
IUPAC Name |
5-amino-1-(4-bromophenyl)pyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCCKDRUAISHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169136 | |
Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide | |
CAS RN |
618070-68-1 | |
Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618070-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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